Sequence Divergence from the Closest Natural Analog Dermaseptin-J9 Defines a Unique Structure-Activity Probe
Dermaseptin-J8 and Dermaseptin-J9 are natural allelic variants from the same organism, differing by a single residue at position 29 (Ala in J8, Ser in J9) [1]. This C-terminal substitution represents the minimal structural perturbation needed to probe the role of terminal hydrophobicity/hydrophilicity on antimicrobial activity and selectivity, making J8 an essential control for experiments using J9, and vice versa.
| Evidence Dimension | Primary sequence (C-terminal residue) |
|---|---|
| Target Compound Data | GLWKSLLKNVGKAAGKAALNAVTDMVNQ[A] (Alanine, hydrophobic) |
| Comparator Or Baseline | Dermaseptin-J9: GLWKSLLKNVGKAAGKAALNAVTDMVNQ[S] (Serine, polar uncharged) |
| Quantified Difference | Single amino acid substitution (A29S). Quantitative difference in antimicrobial activity and selectivity is currently uncharacterized in the literature. |
| Conditions | Naturally co-occurring peptides in *P. jandaia* skin secretion; identified by de novo MS/MS sequencing [1]. |
Why This Matters
For researchers studying how minor C-terminal modifications shift the therapeutic index, J8 and J9 are an ideal, naturally occurring pair for comparative structure-activity relationship (SAR) studies.
- [1] Rates B, et al. Peptidomic dissection of the skin secretion of Phasmahyla jandaia. Toxicon. 2011;57(1):35-52. View Source
- [2] DRAMP Database. DRAMP01666: Dermaseptin-J9 (DRS-J9). View Source
